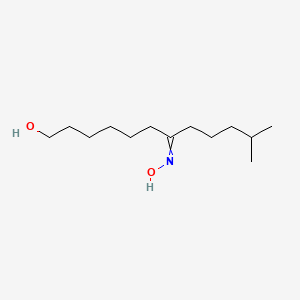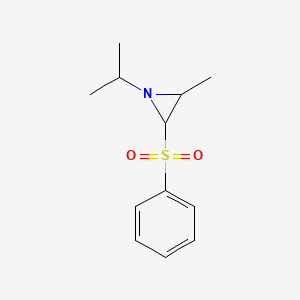
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a hydroxyl group (-OH) and two phenyl groups attached to a butenone backbone. Its unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one typically involves the use of chiral catalysts or reagents to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various alcohols or hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: The enantiomer of the compound, with opposite stereochemistry.
1,3-Diphenylbut-3-en-1-one: A similar compound lacking the hydroxyl group.
2-Hydroxy-1,3-diphenylpropan-1-one: A compound with a similar structure but different carbon chain length.
Uniqueness: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in chiral-specific reactions and interactions makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63257-46-5 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-1,3-diphenylbut-3-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11,15,17H,1H2/t15-/m1/s1 |
InChI-Schlüssel |
LTUYEWFZKBNENV-OAHLLOKOSA-N |
Isomerische SMILES |
C=C(C1=CC=CC=C1)[C@H](C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



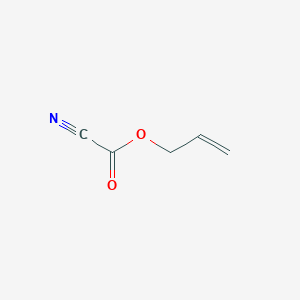


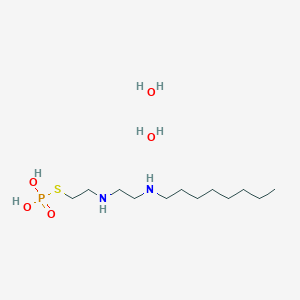


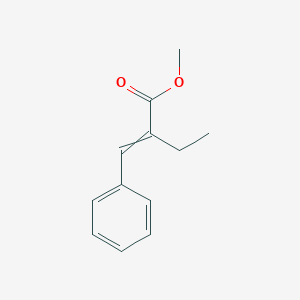


![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
